1,2-Dipropionyl-sn-glycero-3-phosphocholine
Overview
Description
1,2-Dipropionyl-sn-glycero-3-phosphocholine is a phospholipid containing propionic acid at the sn-1 and sn-2 positions. It is commonly used in research to study the interaction between water and the phosphocholine headgroup in aqueous solutions . This compound is also known by its synonyms, 1,2-Dipropionyl-sn-glycero-3-Phosphatidylcholine and this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipropionyl-sn-glycero-3-phosphocholine can be synthesized through esterification reactions where propionic acid is introduced at the sn-1 and sn-2 positions of glycerol . The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the propionic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipropionyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phospholipid’s structure and properties.
Reduction: This reaction can modify the functional groups attached to the glycerol backbone.
Substitution: This reaction can replace the propionic acid groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized phospholipids, while substitution reactions can yield phospholipids with different functional groups .
Scientific Research Applications
1,2-Dipropionyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dipropionyl-sn-glycero-3-phosphocholine involves its interaction with water and other molecules in aqueous solutions. The propionic acid groups at the sn-1 and sn-2 positions play a crucial role in these interactions, affecting the compound’s solubility and behavior in different environments . The phosphocholine headgroup interacts with water molecules, influencing the hydration and structural properties of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid instead of propionic acid.
1,2-Dierucoyl-sn-glycero-3-phosphocholine: Contains erucic acid instead of propionic acid.
Uniqueness
1,2-Dipropionyl-sn-glycero-3-phosphocholine is unique due to the presence of propionic acid at the sn-1 and sn-2 positions, which imparts specific properties and interactions with water and other molecules. This makes it particularly useful in studies involving the hydration of the phosphocholine headgroup and its behavior in aqueous solutions .
Properties
IUPAC Name |
[(2R)-2,3-di(propanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NO8P/c1-6-13(16)20-10-12(23-14(17)7-2)11-22-24(18,19)21-9-8-15(3,4)5/h12H,6-11H2,1-5H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVWVMURYPSQM-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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